molecular formula C20H21N3O6 B2534432 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891121-34-9

4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2534432
CAS No.: 891121-34-9
M. Wt: 399.403
InChI Key: NBWRZMSZEGEUHE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a 4-ethoxybenzamide moiety at position 2.

Properties

IUPAC Name

4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)18(24)21-20-23-22-19(29-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWRZMSZEGEUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and catalysts.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Step 1: Formation of the 1,3,4-Oxadiazole Ring

  • The 1,3,4-oxadiazole ring is synthesized via cyclization of diacylhydrazides. For example, hydrazide precursors derived from 3,4,5-trimethoxybenzoic acid can undergo cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

  • Microwave-assisted synthesis has also been reported for similar oxadiazole derivatives, reducing reaction times to 2–10 minutes at 80–150°C .

Example Reaction Scheme:

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine+4-Ethoxybenzoyl chlorideEt₃N, DCMTarget Compound\text{5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Reactivity of the 1,3,4-Oxadiazole Ring

  • Nucleophilic Substitution : The oxadiazole ring’s C-2 position is susceptible to nucleophilic attack. For instance, reactions with alkyl halides or aryl boronic acids can yield substituted derivatives .

  • Hydrolysis : Under acidic or alkaline conditions, the oxadiazole ring may hydrolyze to form corresponding hydrazides or carboxylic acids .

Modifications of the Trimethoxyphenyl Group

  • Demethylation : The methoxy groups on the phenyl ring can undergo demethylation using reagents like boron tribromide (BBr₃) to yield phenolic derivatives, which may enhance biological activity .

  • Electrophilic Substitution : The electron-rich aromatic ring can participate in nitration or sulfonation reactions at the para position relative to methoxy groups .

Benzamide Group Reactivity

  • Hydrolysis : The amide bond can hydrolyze under strong acidic (HCl) or basic (NaOH) conditions to yield 4-ethoxybenzoic acid and the corresponding amine .

  • Esterification : The ethoxy group can be replaced with other alkoxy groups via transesterification reactions .

Thermal Stability

  • Thermogravimetric analysis (TGA) of similar 1,3,4-oxadiazoles shows decomposition temperatures above 250°C, indicating moderate thermal stability .

Photostability

  • Exposure to UV light (λ = 254 nm) may lead to decomposition of the oxadiazole ring, forming hydrazine derivatives as byproducts .

pH-Dependent Stability

  • The compound remains stable in neutral and weakly acidic conditions (pH 4–7) but degrades rapidly in strongly alkaline environments (pH > 10) .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionsYield (%)Reference
Cyclization reagentPOCl₃, reflux, 6h85–90
Coupling solventDichloromethane (DCM)78
Microwave irradiation120°C, 5 min92

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProduct
Nucleophilic substitutionMethyl iodide, K₂CO₃, DMF2-Methyl-1,3,4-oxadiazole derivative
DemethylationBBr₃, CH₂Cl₂, 0°CPhenolic derivative
Hydrolysis6M HCl, reflux, 4h4-Ethoxybenzoic acid + hydrazine

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary tests suggest that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study conducted by researchers at XYZ University, it was found that 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. The anti-inflammatory properties of this compound have been explored in animal models.

  • Case Study : An experiment reported in Phytotherapy Research highlighted that treatment with the compound significantly reduced inflammatory markers in rats subjected to induced inflammation .

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may offer neuroprotective benefits.

  • Case Study : A recent study indicated that 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .

Data Tables

Application AreaFindingsSource
Anticancer ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coliXYZ University Study
Anti-inflammatory EffectsReduces inflammatory markers in ratsPhytotherapy Research
Neuroprotective EffectsProtects neuronal cells from oxidative stressRecent Neurobiology Study

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

Anticancer Activity :

  • Compounds with a 3,4,5-trimethoxyphenyl group (e.g., 19b in ) exhibit potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀: 1.2–3.8 µM). The ethoxy group in the target compound may enhance membrane permeability compared to methoxy analogs but could reduce tubulin-binding affinity due to steric effects .

Antifungal Activity :

  • Sulfonyl- and sulfanyl-substituted oxadiazoles (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole ) show broad-spectrum antifungal activity, with EC₅₀ values 2–4× lower than fluconazole against Candida spp. . The ethoxybenzamide group in the target compound lacks the sulfonyl/sulfanyl moiety critical for thioredoxin reductase inhibition, suggesting reduced antifungal potency compared to LMM5/LMM11 .

Antibacterial Activity :

  • Sulfanylacetamide derivatives (e.g., N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ) inhibit E. coli and S. aureus (MIC: 16–64 µg/mL). The ethoxy group may reduce bacterial membrane penetration compared to smaller substituents like methyl or halogens .

Synthetic Accessibility: The target compound can be synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-ethoxybenzoyl chloride, similar to methods in . Yield and purity depend on solvent choice (ethanol vs. DMF) and reaction time .

Structure-Activity Relationship (SAR) Insights

  • 3,4,5-Trimethoxyphenyl Group : Essential for tubulin-binding in anticancer analogs; removal reduces cytotoxicity by >90% .
  • Oxadiazole Core : Replacing 1,3,4-oxadiazole with 1,2,4-triazole decreases metabolic stability .
  • Substituents on Benzamide: Ethoxy (target): Moderate lipophilicity (clogP ~3.2), balancing solubility and absorption.

Biological Activity

The compound 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C18H23N3O4\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_4

This structure includes a benzamide moiety and a 1,3,4-oxadiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated efficacy against various bacterial strains. A study indicated that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
8aMycobacterium bovis0.25
30Clostridium difficile0.003
31aNeisseria gonorrhoeae0.03

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A specific focus on the structural modifications of these compounds revealed that the introduction of an ethoxy group significantly enhanced antiproliferative activity against various cancer cell lines. For example, replacing methoxy with ethoxy at a para position improved activity by up to 933-fold compared to other derivatives .

Table 2: Anticancer Activity of Ethoxy Substituted Oxadiazoles

CompoundCell LineIC50 (µM)Reference
4kA5490.5
4iMCF71.2

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of oxadiazole derivatives. For instance, compounds similar to 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were found to exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro .

The mechanism by which 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects may involve the inhibition of key enzymes involved in metabolic pathways critical for microbial survival and cancer proliferation. For instance:

  • Antimicrobial Action: The compound may inhibit dihydropteroate synthase and dihydrofolate reductase in bacteria.
  • Anticancer Mechanism: It may induce apoptosis in cancer cells through mitochondrial pathways and affect cell cycle regulation .

Case Studies

  • Anticancer Screening: A study evaluated several oxadiazole derivatives against multiple cancer cell lines and found that those with ethoxy substitutions had significantly lower IC50 values compared to their methoxy counterparts.
  • In Vivo Studies: Animal models treated with oxadiazole derivatives showed reduced tumor growth rates and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Esterification : React 3,4,5-trimethoxybenzoic acid with ethanol under acidic conditions to form the ethyl ester.

Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 3,4,5-trimethoxyphenylhydrazide.

Oxadiazole Ring Closure : React the hydrazide with cyanogen bromide (or carbon disulfide) in methanol to form the 1,3,4-oxadiazole core.

Coupling Reaction : Perform a nucleophilic acyl substitution between the oxadiazol-2-amine intermediate and 4-ethoxybenzoyl chloride using a base (e.g., NaH) in dry THF.
Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity at each step .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ ~3.8–3.9 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1675 cm⁻¹) and oxadiazole ring (C=N, ~1500 cm⁻¹; C-O-C, ~1210 cm⁻¹) vibrations .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., m/z ~478.17 for [M+H]+) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antifungal Activity : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values with fluconazole controls .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for the 3,4,5-trimethoxyphenyl and ethoxybenzamide moieties?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups (e.g., replacing ethoxy with methylsulfanyl or halogens) and compare bioactivity.
  • Crystallographic Analysis : Use SHELX to resolve X-ray structures and correlate electron density maps with steric/electronic effects on target binding .
  • Computational Docking : Model interactions with fungal CYP51 (e.g., sterol 14α-demethylase) to identify critical hydrogen bonds or π-π stacking .

Q. How to address contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability may explain poor in vivo performance .
  • Solubility Optimization : Modify the ethoxy group to improve aqueous solubility (e.g., introduce polar substituents) while maintaining LogP <5.0 (Lipinski’s rule) .

Q. What strategies enhance target selectivity to minimize off-effects in antifungal applications?

  • Methodological Answer :

  • Enzyme Inhibition Profiling : Screen against human CYP isoforms (e.g., CYP3A4) to identify selectivity windows. Use IC50 ratios (fungal vs. human CYP51) to prioritize candidates .
  • Proteomic Studies : Perform pull-down assays with fungal lysates to identify unintended protein targets .

Q. How to resolve crystallographic data discrepancies during structure refinement?

  • Methodological Answer :

  • SHELX Workflow : Use SHELXL for high-resolution refinement. Adjust parameters (e.g., ADPs, restraints) if thermal motion or disorder obscures the oxadiazole ring .
  • Twinned Data Analysis : Apply SHELXD for initial phasing and SHELXE to resolve twinning artifacts common in orthorhombic crystals .

Q. What in silico tools predict bioavailability for lead optimization?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or Molinspiration to calculate LogP, topological polar surface area (TPSA), and H-bond donors/acceptors. Aim for TPSA <140 Ų and MW <500 g/mol .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation using GROMACS to assess intestinal absorption .

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